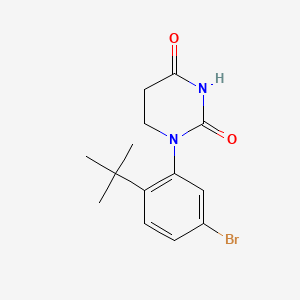
1-(5-Bromo-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazinane ring
Métodos De Preparación
The synthesis of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-tert-butylphenol, which is a commercially available compound.
Reaction with Diazinane: The phenol is reacted with diazinane under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to cell signaling, apoptosis, and inflammation. By modulating these pathways, the compound can exert its biological effects.
Comparación Con Compuestos Similares
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-tert-butylphenol and 1,3-diazinane-2,4-dione share structural similarities with the compound .
Uniqueness: The presence of both the bromine atom and the tert-butyl group in the same molecule makes 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione unique. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C14H17BrN2O2 |
|---|---|
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7H2,1-3H3,(H,16,18,19) |
Clave InChI |
YTUPPXTUUSRMLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)

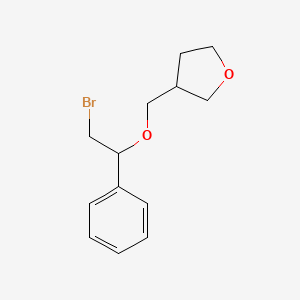
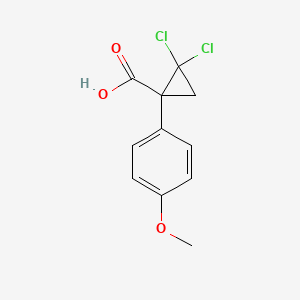
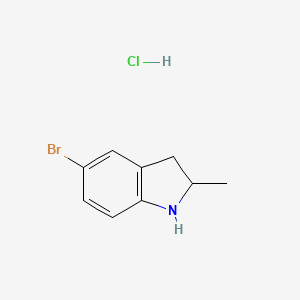
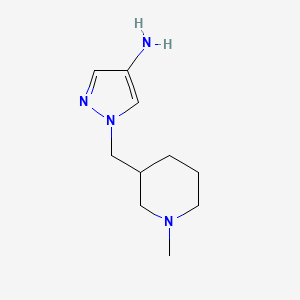
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
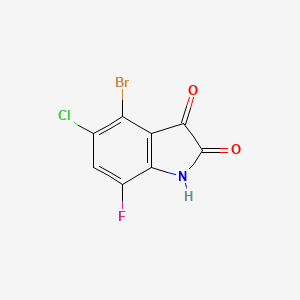
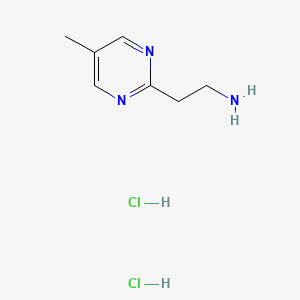
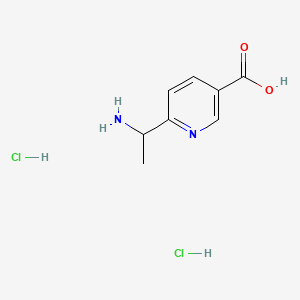

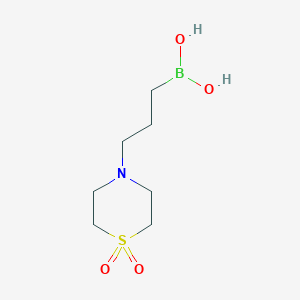
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
